N-benzyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C23H24N4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-benzyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H24N4/c1-3-10-20-15-21(24-16-18-11-6-4-7-12-18)27-23(25-20)22(17(2)26-27)19-13-8-5-9-14-19/h4-9,11-15,24H,3,10,16H2,1-2H3 |
InChI Key |
FQTCHNCYDNUVBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Precursor Preparation
The synthesis begins with the preparation of 4-(3-phenyl)-1H-pyrazol-5-amine derivatives. Methyl and phenyl substituents at positions 2 and 3, respectively, are introduced during pyrazole ring formation. For example, methylhydrazine reacts with a diketone such as 1-phenylbutane-1,3-dione in acetic acid under reflux to yield 2-methyl-3-phenyl-1H-pyrazol-5-amine. This intermediate is critical for subsequent annulation reactions.
Annulation with β-Ketoesters
The pyrazole-5-amine is condensed with ethyl 3-oxohexanoate (to introduce the 5-propyl group) in acetic acid at 110°C. This reaction proceeds via nucleophilic attack of the pyrazole amine on the electrophilic carbonyl carbon of the β-ketoester, followed by cyclodehydration to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one core. The product, 2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one, is isolated in yields of 65–75% after recrystallization from ethanol.
Chlorination at the 7-Position
The 7-oxo group of the pyrimidinone intermediate is converted to a chloro substituent to enable nucleophilic substitution with benzylamine. This step employs phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (Me₄N⁺Cl⁻) as a catalyst.
Reaction Conditions
A mixture of pyrazolo[1,5-a]pyrimidin-7(4H)-one (1 equiv), POCl₃ (5 equiv), and Me₄N⁺Cl⁻ (0.1 equiv) is refluxed in anhydrous acetonitrile for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the product, 7-chloro-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine, is obtained in 80–85% yield after solvent evaporation and purification by silica gel chromatography.
Mechanistic Insights
The chlorination proceeds via protonation of the carbonyl oxygen by POCl₃, rendering the carbon electrophilic. Subsequent nucleophilic attack by chloride ions displaces the oxygen, forming the C–Cl bond. The use of Me₄N⁺Cl⁻ enhances chloride availability, accelerating the reaction.
Introduction of the N-Benzyl Group
The final step involves substituting the 7-chloro group with benzylamine to yield the target compound.
Nucleophilic Aromatic Substitution
7-Chloro-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine (1 equiv) is reacted with benzylamine (2 equiv) in dimethylformamide (DMF) at 90–100°C for 12 hours. The reaction is conducted under nitrogen to prevent oxidation. After completion, the mixture is poured into ice-water, and the precipitate is filtered and washed with cold ethanol to yield this compound in 70–75% purity.
Optimization and Side Reactions
Excess benzylamine ensures complete substitution, but prolonged heating may lead to decomposition. A study comparing solvents found DMF superior to toluene or acetonitrile due to its high polarity, which stabilizes the transition state. Side products, such as bis-benzylated derivatives or dechlorinated byproducts, are minimized by controlling stoichiometry and reaction time.
Alternative Synthetic Routes
One-Pot Sequential Reactions
A streamlined approach condenses pyrazole formation, annulation, and benzylation in a single reaction vessel. Initial trials using microwave-assisted synthesis reduced total synthesis time from 48 hours to 8 hours, albeit with a modest 50% yield due to intermediate instability.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl group.
Scientific Research Applications
Synthesis of N-benzyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
The synthesis of this compound typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Recent advancements in synthetic methodologies have improved yields and allowed for greater structural diversity through various functionalization reactions. Techniques such as microwave-assisted synthesis and multicomponent reactions have been employed to streamline the production process and enhance efficiency .
Anticancer Properties
This compound exhibits significant anticancer activity. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit key signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that these compounds can act as inhibitors of Trk kinases, which are implicated in various cancers .
Enzymatic Inhibition
This compound has also demonstrated potential as an enzyme inhibitor. The ability to selectively inhibit enzymes involved in disease processes makes it a candidate for drug development targeting conditions such as neurodegenerative diseases and metabolic disorders .
Neuropharmacological Effects
Research has highlighted the role of pyrazolo[1,5-a]pyrimidines in modulating neurotransmitter systems. For example, they have been studied for their effects on serotonin receptors (5-HT2A), which are critical in the treatment of psychiatric disorders such as depression and anxiety .
Case Study: Antitumor Activity
In a study published in Molecules, researchers synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer properties against various cancer cell lines. The findings indicated that certain modifications to the parent structure significantly enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .
Case Study: Enzyme Inhibition
Another study focused on the inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on specific kinases involved in inflammation pathways. The results demonstrated that these compounds could effectively reduce inflammatory markers in vitro, suggesting a potential therapeutic application for inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-benzyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-benzyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine are best understood through comparison with analogues. Key differences in substituents, biological activity, and physicochemical properties are summarized below:
Substituent Variations at Position 5
Analysis : The propyl group in the target compound balances lipophilicity and chain flexibility, whereas aryl substituents (e.g., 4-fluorophenyl) enhance target binding in antimicrobial contexts . Shorter alkyl chains (e.g., methyl) may limit bioavailability due to reduced hydrophobicity.
N7-Amine Modifications
Analysis : The benzyl group in the target compound offers a balance between lipophilicity and aromatic interactions, while pyridinylmethyl substituents improve water solubility and target engagement . Morpholinyl derivatives prioritize metabolic stability, critical for oral bioavailability .
Anti-Mycobacterial Activity Comparison
Analysis : While the target compound’s anti-mycobacterial activity is uncharacterized, structurally related compounds with 4-fluorophenyl groups exhibit potent inhibition, suggesting that the 3-phenyl and 5-propyl groups in the target may require optimization for enhanced efficacy .
Physicochemical Properties
Analysis : The target compound’s higher logP (4.2) reflects its benzyl and propyl substituents, which may limit aqueous solubility compared to morpholinyl or pyridinylmethyl derivatives .
Biological Activity
N-benzyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds known for their pharmacological properties. They exhibit a range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. The structural diversity within this class allows for the modulation of biological activity through various substituent modifications.
The biological activity of this compound primarily involves inhibition of specific kinases and enzymes:
- Kinase Inhibition : This compound has been identified as a potent inhibitor of cyclin-dependent protein kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
- Enzymatic Activity : It also demonstrates inhibitory effects on other enzymes involved in tumor progression and inflammation, suggesting potential applications in treating various cancers and inflammatory diseases.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Study 1: Antitumor Effects
A study reported that this compound exhibited significant antitumor effects against various human tumor cell lines. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. This suggests its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Properties
In another investigation, this compound was tested for its anti-inflammatory properties using an animal model of arthritis. Results indicated a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with the compound. This highlights its potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
